3-Fluoro-1-methylpiperidin-4-ol is a fluorinated piperidine derivative characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the fourth position of the piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features that influence biological activity.
3-Fluoro-1-methylpiperidin-4-ol belongs to the class of piperidine derivatives, which are widely recognized in pharmaceutical chemistry for their diverse biological activities. The compound can be synthesized from various precursors through chemical reactions that introduce the fluorine atom and hydroxyl group into the piperidine structure.
The synthesis of 3-Fluoro-1-methylpiperidin-4-ol typically involves several key steps:
The molecular formula of 3-Fluoro-1-methylpiperidin-4-ol is . Its structure features a six-membered piperidine ring with a fluorine atom at position three and a hydroxyl group at position four. The stereochemistry can vary, with specific isomers being relevant for biological activity.
Key structural data includes:
3-Fluoro-1-methylpiperidin-4-ol can participate in various chemical reactions:
The mechanism of action of 3-Fluoro-1-methylpiperidin-4-ol involves its interaction with biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity due to its ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This characteristic makes it a valuable candidate for further pharmacological studies .
3-Fluoro-1-methylpiperidin-4-ol has several significant applications:
Introduction to Compound Significance3-Fluoro-1-methylpiperidin-4-ol is a pivotal building block in medicinal chemistry, characterized by a fluorine atom at the C3 position and a hydroxy group at C4 of the piperidine ring. The stereochemistry and fluorination pattern of this scaffold significantly influence physicochemical properties, such as pKa modulation and metabolic stability, making it indispensable for drug discovery programs targeting neurological disorders, oncology, and migraine therapeutics [5]. This section details advanced synthetic routes, stereocontrol strategies, and process-scale optimizations for this pharmacologically relevant heterocycle.
Fluorination dictates the conformational behavior and bioactivity of piperidine derivatives. For 3-fluoro-substituted piperidines, three primary methodologies dominate:
Electrophilic Fluorination: Employing reagents like Selectfluor™, electrophilic fluorination of enolates or enol ethers derived from piperidinones provides direct access to 3-fluoropiperidin-4-one precursors. This method requires stringent anhydrous conditions to minimize byproducts like HF or difluorinated species. Yields range from 60–85%, with selectivity contingent on steric hindrance and electronic effects of adjacent substituents [9].
DAST/XtalFluor-E Mediated Deoxofluorination: 3-Hydroxypiperidines undergo deoxofluorination with diethylaminosulfur trifluoride (DAST) or XtalFluor-E. DAST reactions in dichloromethane at 25°C achieve 40–75% yields but face limitations with acid-sensitive groups. XtalFluor-E, though more hydrolytically stable, shows comparable efficiency but higher cost. Both reagents risk epimerization at chiral centers and E1 elimination side reactions, necessitating careful optimization [9].
Transition Metal-Catalyzed C–F Activation: Rhodium(I) complexes (e.g., Rh-CAAC) enable dearomatization/hydrogenation (DAH) sequences for converting 3-fluoropyridines to all-cis-3-fluoropiperidines. This method preserves C–F bonds under mild hydrogenation conditions (1–5 atm H₂, 50–80°C) and is compatible with Boc-protected amines. Axial fluorine orientation predominates due to stabilizing dipole interactions with the protonated nitrogen [8].
Table 1: Fluorination Methods for 3-Fluoro Derivatives
| Method | Reagents/Conditions | Yield Range | Key Limitations |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor™, CH₃CN, 0–25°C | 60–85% | Over-fluorination, hydrolysis |
| DAST/XtalFluor-E | DAST (1 eq), CH₂Cl₂, 25°C | 40–75% | Epimerization, elimination |
| Catalytic Hydrogenation | Rh-CAAC, H₂ (1–5 atm), 50–80°C | 70–90% | Hydrodefluorination impurities |
Controlling absolute stereochemistry at C3 is critical for bioactivity. Key innovations include:
Asymmetric Electrophilic Fluorination: Cinchona alkaloid-derived catalysts (e.g., O-acetylquinidine) facilitate enantioselective fluorination of N-Boc-piperidinones. Primary amines like α-methylbenzylamine serve as cost-effective alternatives, delivering products in 80–92% ee. Crystallization (e.g., using hexane/EtOAc) further enriches enantiopurity to >99% ee [3].
Diastereoselective Hydrogenation: Ru- or Rh-catalyzed hydrogenation of 3-fluoro-4-aminopyridines generates syn-3-fluoro-4-aminopiperidines with >20:1 dr. Ligand screening (e.g., BIPHEP) minimizes C–F bond reduction. Ruthenium complexes outperform rhodium by suppressing des-fluoro byproducts (<5%) .
Enzymatic Dynamic Kinetic Resolution: Transaminases (e.g., ATA-303) catalyze asymmetric amination of 3-fluoropiperidin-4-ones under high-pH conditions (pH 10.5) to afford syn-configured amines. Continuous dosing of isopropylamine and acetone removal via nitrogen sweep drive equilibrium toward 66% yield and 96% ee .
Table 2: Stereocontrol Approaches for 3-Fluoro-1-methylpiperidin-4-ol Precursors
| Strategy | Conditions | Stereochemical Outcome | Enantioselectivity |
|---|---|---|---|
| Chiral Amine Catalysis | α-Methylbenzylamine, CH₂Cl₂, –40°C | R- or S-3-fluoro | 80–92% ee |
| Ru-Catalyzed Hydrogenation | (COD)Ru(Me-allyl)₂/BIPHEP, HBF₄, 2-Me-THF/MeOH | syn-3,4-disubstituted | 86% ee (upgraded via SFC) |
| Enzymatic Transamination | ATA-303, PLP, iPrNH₂, pH 10.5, 45°C | syn-2-R amine | 96% ee |
The C4-hydroxy group is typically introduced via ketone reduction:
Borane-Mediated Reduction: N-Boc-3-fluoropiperidin-4-one reacts with BH₃·THF at 0°C, yielding cis- and trans-4-alcohols (3:1 dr). Chelation-controlled reduction with Zn(BH₄)₂ improves cis-selectivity (>10:1 dr) due to coordination between fluorine and zinc [8].
Catalytic Hydrogenation: Heterogeneous Pd/C or Raney Ni catalysts reduce 4-ketopiperidines under 50–100 psi H₂. cis-Isomer predominance arises from equatorial adsorption on the catalyst surface. In situ IR monitoring prevents over-reduction to des-hydroxy piperidines [8].
Salt formation enhances crystallinity and stability:
Succinate or Hydrochloride Salts: Reaction with succinic acid in ethanol yields crystalline succinates, ideal for isolating syn-isomers. Hydrochloride salts form via HCl(g) bubbling in MTBE, though fluorine lability requires pH control (pH 4–6) to prevent HF elimination [5].
Chiral Chromatography: Simulated moving bed (SMB) chromatography resolves racemates using cellulose-based stationary phases. Preparative SFC with CO₂/i-PrOH achieves >99.8% ee for GMP batches .
Crystallization-Induced Diastereomer Separation (CIDS): Diastereomeric salts with chiral acids (e.g., L-tartaric acid) undergo sequential crystallization to upgrade ee to >99% [3].
Table 3: Purification Techniques for 3-Fluoro-1-methylpiperidin-4-ol
| Technique | Conditions | Purity Upgrade | Throughput Efficiency |
|---|---|---|---|
| Succinate Crystallization | EtOH, 0–5°C, 12 h aging | 95% to >99% ee | Moderate (batch-dependent) |
| Preparative SFC | Chiralcel OD-H, CO₂/i-PrOH (80:20), 100 bar | 86% to 99.8% ee | High (continuous mode) |
| CIDS | L-Tartaric acid, MeOH/H₂O, gradient cooling | 75% to >99% ee | Low (multi-step) |
Transitioning from lab- to plant-scale necessitates addressing:
Defluorination Mitigation: Fluoride ions liberated during hydrogenation poison catalysts. Adding Ti(OiPr)₄ (2 eq) sequesters F⁻, enabling 97% yield in Ru-catalyzed routes .
Solvent Sustainability: Substituting THF with 2-Me-THF prevents polymerization during hydrogenation and aligns with green chemistry principles .
Enzymatic Process Optimization: Transaminase-mediated amination uses 1 mol% enzyme in borate buffer (pH 10.5) with 20 vol% DMSO to solubilize substrates. Dosing-controlled amine addition suppresses reversible reaction equilibria .
Table 4: Scalability Challenges and Solutions
| Challenge | Process Modification | Impact on Yield/Purity |
|---|---|---|
| Catalyst poisoning by F⁻ | Ti(OiPr)₄ (2 eq) as scavenger | 90% → 97% yield, <3% des-F |
| Epimerization at C3 during fluorination | Low-temperature DAST (–20°C) | dr 3:1 → 10:1 |
| Enzymatic reaction reversibility | Continuous iPrNH₂ dosing, N₂ sweep | 40% → 66% conversion |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5